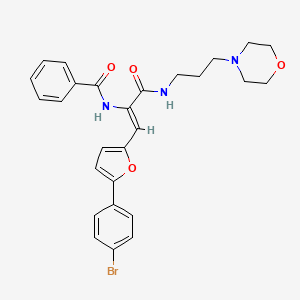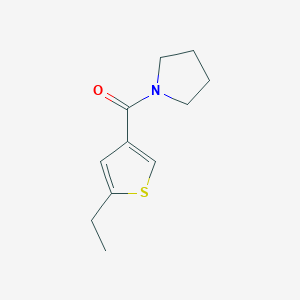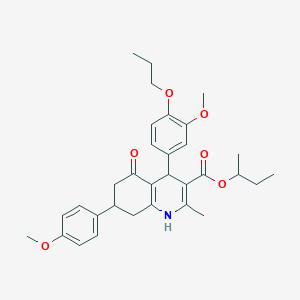
N(2-(5-(4-BR-PH)-2-FURYL)1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N(2-(5-(4-BR-PH)-2-FURYL)1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N(2-(5-(4-BR-PH)-2-FURYL)1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the bromophenyl group. The morpholine moiety is then attached through a series of amide bond formations and vinyl group insertions. Each step requires specific reagents, catalysts, and conditions, such as controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters ensures high yield and purity. Purification methods such as crystallization, distillation, or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N(2-(5-(4-BR-PH)-2-FURYL)1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms or other groups in the compound can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N(2-(5-(4-BR-PH)-2-FURYL)1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE” is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly if it shows activity against specific diseases or conditions.
Industry
Industrially, the compound might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mecanismo De Acción
The mechanism of action for “N(2-(5-(4-BR-PH)-2-FURYL)1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE” involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives, furan-containing molecules, and morpholine-based compounds. Each of these has unique properties and applications.
Uniqueness
What sets “N(2-(5-(4-BR-PH)-2-FURYL)1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE” apart is its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN3O4/c28-22-9-7-20(8-10-22)25-12-11-23(35-25)19-24(30-26(32)21-5-2-1-3-6-21)27(33)29-13-4-14-31-15-17-34-18-16-31/h1-3,5-12,19H,4,13-18H2,(H,29,33)(H,30,32)/b24-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYPIDLOKGJCZ-CLCOLTQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5076672.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5076675.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one](/img/structure/B5076684.png)
![2-(4-chlorophenyl)-4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B5076690.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5076698.png)
![4-[11-(4-methylphenyl)-3-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B5076705.png)
![N-[4-({[1-(2-adamantyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5076711.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-pentanoylpiperazine](/img/structure/B5076732.png)
![3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5076736.png)
![N-(2-methylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5076741.png)
![3-(4-chlorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5076748.png)
![2,5-dichloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5076759.png)

